![molecular formula C13H15NO5 B510100 5-[(1,3-Benzodioxol-5-ylmethyl)amino]-5-oxopentanoic acid CAS No. 438530-15-5](/img/structure/B510100.png)
5-[(1,3-Benzodioxol-5-ylmethyl)amino]-5-oxopentanoic acid
説明
Background and Significance
5-[(1,3-Benzodioxol-5-ylmethyl)amino]-5-oxopentanoic acid represents a significant compound within the broader family of benzodioxole derivatives, which have gained considerable attention in pharmaceutical and medicinal chemistry research due to their diverse biological activities. The benzodioxole moiety, characterized by the methylenedioxy functional group fused to a benzene ring, serves as a pharmacophoric element that contributes to the stabilization of phenoxy radicals and enhances antioxidative properties. This structural feature has been extensively studied for its contribution to various biological activities, including antioxidant, anticancer, and antidiabetic properties.
The significance of this compound extends beyond its individual properties to encompass its role as a synthetic intermediate and building block for more complex pharmaceutical agents. Research has demonstrated that benzodioxole derivatives bearing carboxamide functional groups exhibit enhanced biological activity compared to their parent compounds. The presence of the pentanoic acid chain in this particular derivative provides additional functionalization opportunities and potentially influences the compound's pharmacokinetic properties through its effect on solubility and bioavailability.
Contemporary pharmaceutical research has identified benzodioxole derivatives as promising candidates for drug development due to their ability to interact with multiple biological targets while maintaining favorable safety profiles. The structural versatility of these compounds allows for systematic modification to optimize biological activity while preserving essential pharmacophoric elements.
Chemical Identity and Classification
This compound is systematically classified as a benzodioxole carboxamide derivative with the Chemical Abstracts Service registry number 438530-15-5. The compound possesses a molecular formula of C13H15NO5 and exhibits a molecular weight of 265.26 grams per mole, with specific physical properties including a calculated boiling point of 564.9 ± 50.0 degrees Celsius at 760 millimeters of mercury pressure.
The compound's structural classification places it within the broader category of amino acid derivatives, specifically featuring an oxopentanoic acid backbone with a benzodioxole-substituted methylamino group. The International Union of Pure and Applied Chemistry naming convention identifies this compound as 5-(1,3-benzodioxol-5-ylmethylamino)-5-oxopentanoic acid, reflecting its systematic chemical structure. The Simplified Molecular Input Line Entry System representation provides the structural notation as C1OC2=C(O1)C=C(C=C2)CNC(=O)CCCC(=O)O, which defines the precise atomic connectivity and stereochemical arrangement.
Historical Context in Chemical Research
The development of benzodioxole derivatives as pharmaceutical agents traces back to early investigations into natural product chemistry, where methylenedioxyphenyl compounds were first identified in various plant extracts with notable biological activities. Historical research into these compounds began with the recognition that the methylenedioxy functional group contributed significantly to the antioxidative properties of natural phenolic compounds, leading to systematic investigations into synthetic analogues.
The evolution of benzodioxole chemistry gained momentum through the application of palladium-catalyzed cross-coupling reactions, which enabled efficient synthesis of complex derivatives with high yields. Early synthetic approaches achieved total synthesis of benzodioxole derivatives through palladium(0)-catalyzed cross-coupling reactions with overall yields reaching 68 percent in four synthetic steps. These methodological advances established the foundation for contemporary synthetic strategies that enable the preparation of structurally diverse benzodioxole compounds.
Research into carboxamide derivatives of benzodioxole compounds expanded significantly with the recognition of their potential as enzyme inhibitors and therapeutic agents. The historical development of these compounds has been characterized by systematic structure-activity relationship studies that identified key structural features responsible for biological activity. Studies revealed that intramolecular hydrogen-bonding in phenolic moieties reduced antioxidative activity, while introduction of disubstituents at ortho positions relative to phenolic groups increased activity.
The methylenedioxy function has been consistently identified as a critical structural element that contributes to the stabilization of phenoxy radicals, thereby enhancing the overall biological activity of these compounds. This understanding has guided the rational design of new derivatives, including the development of this compound as a target compound for pharmaceutical applications.
Research Scope and Objectives
Current research investigations into this compound encompass multiple areas of scientific inquiry, with primary focus on its synthetic methodology, structural characterization, and biological activity evaluation. The scope of contemporary research extends from fundamental synthetic chemistry studies to advanced biological screening programs designed to identify potential therapeutic applications.
Synthetic methodology research focuses on developing efficient and scalable synthetic routes for the preparation of this compound and related derivatives. Recent studies have employed coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide and 4-dimethylaminopyridine to facilitate amide bond formation under controlled reaction conditions. These synthetic approaches have been optimized to achieve high yields while maintaining product purity and minimizing side reactions.
Biological activity evaluation represents a significant component of current research objectives, with particular emphasis on enzyme inhibition studies and cellular activity assessments. Research programs have investigated the compound's interaction with alpha-amylase enzyme systems, revealing inhibitory activities that suggest potential applications in diabetes management. These studies employ in vitro assay systems to quantify inhibitory constants and establish structure-activity relationships.
Structural characterization studies employ advanced analytical techniques including high-resolution mass spectrometry, nuclear magnetic resonance spectroscopy, and microelectron diffraction to confirm molecular structure and purity. These analytical approaches provide comprehensive structural information that supports compound identification and quality assessment for biological studies.
特性
IUPAC Name |
5-(1,3-benzodioxol-5-ylmethylamino)-5-oxopentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO5/c15-12(2-1-3-13(16)17)14-7-9-4-5-10-11(6-9)19-8-18-10/h4-6H,1-3,7-8H2,(H,14,15)(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBNAFLQRRUQBMA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)CCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(1,3-Benzodioxol-5-ylmethyl)amino]-5-oxopentanoic acid typically involves the reaction of 1,3-benzodioxole-5-ylmethylamine with a suitable carboxylic acid derivative. One common method is the amidation reaction, where the amine reacts with a carboxylic acid or its activated derivative (such as an acid chloride or anhydride) under appropriate conditions . The reaction is often carried out in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
5-[(1,3-Benzodioxol-5-ylmethyl)amino]-5-oxopentanoic acid can undergo various chemical reactions, including:
Oxidation: The benzodioxole moiety can be oxidized under specific conditions to form quinone derivatives.
Reduction: The carbonyl group in the oxopentanoic acid can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted amides or esters depending on the nucleophile used.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules with potential bioactivity.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
作用機序
The mechanism of action of 5-[(1,3-Benzodioxol-5-ylmethyl)amino]-5-oxopentanoic acid involves its interaction with specific molecular targets. The benzodioxole moiety can interact with enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites or alter receptor signaling pathways, leading to changes in cellular functions . The exact pathways and targets can vary depending on the specific application and context of use.
類似化合物との比較
Table 1: Structural and Functional Comparison of 5-Oxopentanoic Acid Derivatives
Functional and Therapeutic Differences
- Enzyme Inhibition: The hydroxyamino analog () acts as a glutaminase blocker, with ΔG values suggesting stronger binding than benzodioxole derivatives (hypothetically). Dichlorophenyl derivatives () target amyloid-beta aggregation, a mechanism distinct from glutaminase inhibition.
- Diagnostic vs. Therapeutic Applications: Tetrazine derivatives () are tailored for diagnostic imaging, while sulfonylanilino compounds () may have dual roles in therapy and diagnostics. Metabolites like 5-(2-aminophenyl)-5-oxopentanoic acid () inform environmental biodegradation studies rather than direct therapeutic use.
生物活性
5-[(1,3-Benzodioxol-5-ylmethyl)amino]-5-oxopentanoic acid is a complex organic compound with potential biological activity. Its structural features include a benzodioxole moiety and a pentanoic acid backbone, which suggest various interactions within biological systems. This article explores the compound's biological activity, mechanisms of action, and potential applications based on existing research.
The IUPAC name for this compound is this compound. Its molecular formula is , and it has a molecular weight of 334.37 g/mol. The structure includes functional groups that may contribute to its biological effects.
Property | Value |
---|---|
IUPAC Name | This compound |
Molecular Formula | C17H22N2O5 |
Molecular Weight | 334.37 g/mol |
CAS Number | 620931-00-2 |
Biological Activity
Research indicates that compounds related to this compound exhibit various biological activities, including enzyme inhibition and potential therapeutic effects.
Enzyme Inhibition
One notable aspect of this compound is its potential inhibitory effects on specific enzymes. For instance, related compounds have been studied for their ability to inhibit E. coli beta-glucuronidase, an enzyme involved in drug metabolism and detoxification processes. Such inhibition could have implications for pharmacokinetics and drug interactions.
Neuroprotective Properties
The compound's structural similarity to known neuroprotective agents suggests it may also exhibit protective effects on neuronal cells. Research on similar compounds indicates that they can modulate neurotransmitter systems and provide neuroprotection in models of neurodegenerative diseases .
The precise molecular mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the compound may interact with various biomolecules, influencing enzyme activity and gene expression. Its complex structure allows for potential binding interactions with receptors or enzymes relevant to its biological effects.
Case Studies
Several studies have highlighted the biological implications of compounds structurally related to this compound:
- Study on E. coli Inhibition : A study demonstrated that related compounds effectively inhibited E. coli beta-glucuronidase activity, suggesting potential applications in antibiotic development.
- Neuroprotective Effects : In vitro studies showed that benzodioxole derivatives provided protective effects against oxidative stress in neuronal cell lines, indicating their potential as therapeutic agents for neurodegenerative diseases .
- Pharmacological Evaluation : A pharmacological assessment indicated that compounds with similar structures exhibited favorable pharmacokinetic profiles and low toxicity in preliminary tests, supporting further investigation into their therapeutic potential .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-[(1,3-Benzodioxol-5-ylmethyl)amino]-5-oxopentanoic acid, and how do reaction conditions influence yield?
- Methodology : A multi-step synthesis starting from 1,3-benzodioxole-5-carbaldehyde is common. The aldehyde is first converted to 1,3-benzodioxol-5-ylmethylamine via reductive amination (e.g., NaBH4/MeOH), followed by coupling with 5-oxopentanoic acid using carbodiimide-based coupling agents (EDC/HOBt) in anhydrous DMF .
- Critical Parameters : Solvent polarity (DMF vs. THF) and stoichiometry of coupling agents significantly affect intermediate purity. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent) and confirm final product purity by HPLC (C18 column, 0.1% TFA in H2O/MeCN gradient) .
Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?
- Analytical Workflow :
- NMR : Confirm the presence of the benzodioxole aromatic protons (δ 6.7–7.1 ppm, multiplet), methylene groups adjacent to the amide (δ 2.8–3.2 ppm), and ketone carbonyl (δ 172–174 ppm in NMR) .
- HRMS : Use ESI+ mode to observe [M+H]+ with exact mass matching theoretical calculations (C13H13NO5: 263.0794).
- FT-IR : Verify amide I band (~1650 cm) and carboxylic acid O-H stretch (~2500–3300 cm) .
Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?
- Solubility : Moderately soluble in polar aprotic solvents (DMSO, DMF) but poorly soluble in water (<1 mg/mL at 25°C). Prepare stock solutions in DMSO (10 mM) for biological assays .
- Stability : Store at –20°C under inert gas (N2/Ar) to prevent hydrolysis of the amide bond. Degradation is observed at pH <4 or >9, confirmed by HPLC monitoring over 72 hours .
Advanced Research Questions
Q. How does the benzodioxole moiety influence the compound’s bioactivity in enzyme inhibition assays?
- Mechanistic Insight : The benzodioxole group enhances π-π stacking with aromatic residues in enzyme active sites (e.g., monoamine oxidases). Competitive inhibition assays (e.g., fluorometric MAO-B assays) show IC50 values <10 µM, with selectivity over MAO-A (>50 µM) .
- SAR Studies : Replace the benzodioxole with substituted phenyl groups (e.g., 4-Br, 3,5-diCH3) to evaluate steric/electronic effects. Data from analogs indicate that electron-donating groups (e.g., –OCH3) improve potency by 30–40% .
Q. What computational strategies are effective for predicting binding modes of this compound with target proteins?
- In Silico Approaches :
- Docking : Use AutoDock Vina with crystal structures (PDB: 2V5Z for MAO-B). The benzodioxole aligns with Tyr398 and Tyr435, while the carboxylic acid forms salt bridges with Arg140 .
- MD Simulations : Run 100 ns simulations (GROMACS) to assess stability of ligand-protein complexes. Root-mean-square deviation (RMSD) <2 Å confirms stable binding .
Q. How can researchers resolve contradictions in reported biological activity data across studies?
- Troubleshooting Framework :
- Assay Variability : Compare buffer conditions (e.g., Tris-HCl vs. phosphate) and enzyme sources (recombinant vs. tissue-extracted). For example, recombinant MAO-B shows 20% lower activity than native enzyme in rat brain homogenates .
- Metabolite Interference : Use LC-MS to detect degradation products (e.g., 5-oxopentanoic acid) in cell-based assays, which may falsely elevate IC50 values .
Experimental Design Considerations
Q. What strategies optimize the compound’s permeability in cellular models for neuropharmacology studies?
- Permeability Assays :
- Caco-2 Monolayers : Measure apparent permeability (Papp) >1 × 10 cm/s, indicating moderate blood-brain barrier penetration. Co-administration with P-glycoprotein inhibitors (e.g., verapamil) increases intracellular accumulation by 2–3 fold .
- LogD Optimization : Adjust the carboxylic acid pKa (~4.2) via ester prodrugs (e.g., methyl ester) to enhance logD from –1.5 to +0.8, improving membrane diffusion .
Q. How can researchers address discrepancies between in vitro and in vivo efficacy data?
- Pharmacokinetic Profiling : Conduct rodent PK studies (IV/PO dosing) to assess bioavailability (<15% due to first-pass metabolism). Identify major metabolites (e.g., glucuronide conjugates) via UPLC-QTOF-MS .
- Dose Escalation : Adjust dosing regimens based on t1/2 (~2 hours in mice) to maintain plasma concentrations above IC50. Use osmotic pumps for sustained release in chronic models .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。